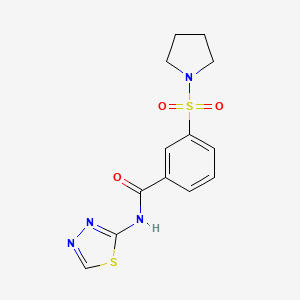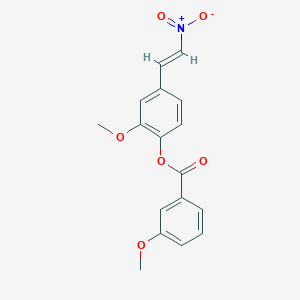![molecular formula C14H21N5 B5686917 3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5686917.png)
3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine, commonly known as DMAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMAT is a triazole derivative that has been found to exhibit several biochemical and physiological effects, making it a valuable tool for various laboratory experiments.
Mecanismo De Acción
DMAT has been found to bind to the ATP-binding site of PKR, EIF2AK2, and PKR, thereby inhibiting their activity. This binding leads to the stabilization of the inactive conformation of these enzymes, preventing their activation and subsequent downstream signaling.
Biochemical and Physiological Effects
DMAT has been found to exhibit several biochemical and physiological effects, including the inhibition of viral replication, induction of apoptosis, and modulation of the immune response. DMAT has also been found to exhibit anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAT has several advantages for laboratory experiments, including its selectivity towards specific enzymes and its ability to inhibit their activity. However, the use of DMAT can also have limitations, including potential off-target effects and the need for careful optimization of experimental conditions.
Direcciones Futuras
Several future directions for DMAT research include its potential applications in the development of therapeutic agents for various diseases, including cancer, viral infections, and inflammatory disorders. DMAT can also be used as a tool for the study of various cellular processes, including protein synthesis and the immune response. Further research is needed to fully understand the potential applications of DMAT in scientific research and its limitations.
Métodos De Síntesis
DMAT can be synthesized through a multi-step process that involves the reaction of 1-(dimethylamino)ethylamine with 3-bromoaniline, followed by the reaction of the resulting intermediate with sodium azide and a reducing agent. The final product is obtained through a cyclization reaction.
Aplicaciones Científicas De Investigación
DMAT has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on several enzymes, including protein kinase R (PKR), eukaryotic translation initiation factor 2-alpha kinase 2 (EIF2AK2), and RNA-dependent protein kinase (PKR). These enzymes play crucial roles in various cellular processes, and their inhibition by DMAT can provide valuable insights into their functions.
Propiedades
IUPAC Name |
5-[3-[1-(dimethylamino)ethyl]phenyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-10(18(2)3)11-7-6-8-12(9-11)13-15-14(17-16-13)19(4)5/h6-10H,1-5H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORGGVSQOOCBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NC(=NN2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-[1-(dimethylamino)ethyl]phenyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5686839.png)
![3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5686847.png)
![(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5686855.png)
![2-{[3-cyclopentyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5686866.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)




![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol](/img/structure/B5686918.png)

![N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5686941.png)